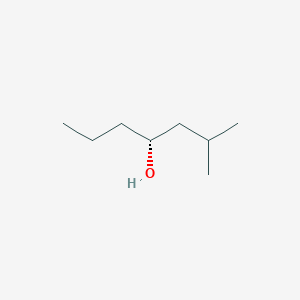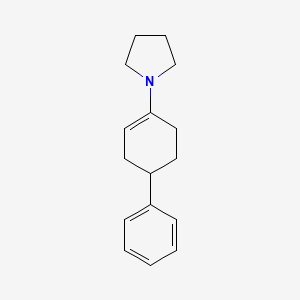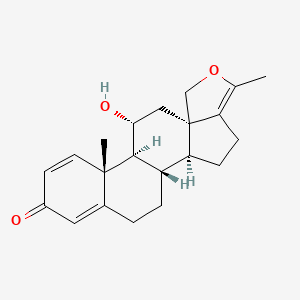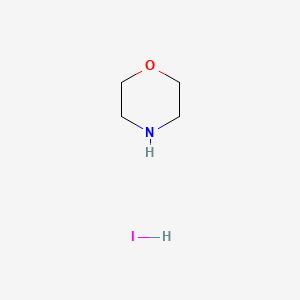
Curcolonol
Overview
Description
Curcolonol is a furan-type sesquiterpene isolated from several medicinal herbs, particularly from the Curcuma genus of the Zingiberaceae family . This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Curcolonol, a furan type sesquiterpene, has been found to have inhibitory activity against LIM kinase 1 (LIMK1) . LIMK1 is a key enzyme involved in actin cytoskeleton regulation, which plays a crucial role in cell motility, a process that is particularly important in cancer metastasis .
Mode of Action
This compound interacts with its target, LIMK1, and inhibits its activity . This inhibition leads to a significant reduction in the phosphorylation of cofilin 1, a protein regulated by LIMK1 . The suppression of cofilin 1 phosphorylation is believed to be a key factor in this compound’s anti-migratory effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of actin cytoskeleton dynamics. LIMK1, the target of this compound, is a key player in this pathway. It phosphorylates and inactivates cofilin 1, a protein that promotes actin filament depolymerization . By inhibiting LIMK1, this compound prevents the phosphorylation of cofilin 1, thereby promoting actin filament depolymerization and suppressing cell motility .
Result of Action
The primary result of this compound’s action is the suppression of cell motility, particularly in breast cancer cells . This is achieved through the inhibition of LIMK1 and the subsequent reduction in cofilin 1 phosphorylation . By suppressing cell motility, this compound may help prevent the metastasis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcolonol can be synthesized through various chemical routes. One common method involves the extraction from the rhizomes of Curcuma species using organic solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Curcuma plants. The process includes:
- Harvesting and drying the rhizomes.
- Grinding the dried rhizomes into a fine powder.
- Extracting the powder with organic solvents.
- Purifying the extract using chromatographic methods to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Curcolonol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other sesquiterpene derivatives.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Curcolonol is unique among sesquiterpenes due to its specific inhibitory effects on LIM kinase 1. Similar compounds include:
Curcumol: Another sesquiterpene from Curcuma species with anti-cancer and anti-inflammatory properties.
Furanodienone: Known for its anti-inflammatory and anti-tumor activities.
Germacrone: Exhibits anti-cancer and antimicrobial effects.
Compared to these compounds, this compound’s distinct mechanism of action and specific molecular targets highlight its potential as a unique therapeutic agent .
Properties
IUPAC Name |
(4aR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXMTIZXNCRJO-QPKOPYBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@H]3[C@](CC[C@H]([C@@]3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114667 | |
| Record name | (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-09-9 | |
| Record name | (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)



![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)






